molecular formula C19H12F3N3O2S B2444556 3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one CAS No. 1396868-92-0

3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one

Cat. No.: B2444556
CAS No.: 1396868-92-0
M. Wt: 403.38
InChI Key: AIBJGAZFCNJGHS-UHFFFAOYSA-N
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Description

3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thienyl group, an oxadiazole ring, a trifluoromethyl-substituted benzyl group, and a pyridinone moiety, making it a versatile molecule for scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Mechanism of Action

The mechanism of action of 3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The thienyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its targets .

Properties

IUPAC Name

3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2S/c20-19(21,22)15-6-2-1-4-12(15)10-25-8-3-5-14(18(25)26)17-23-16(24-27-17)13-7-9-28-11-13/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBJGAZFCNJGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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